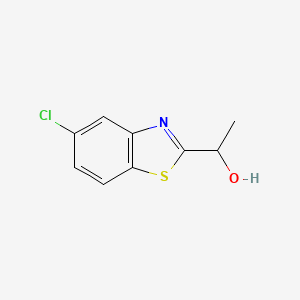

1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol

描述

属性

IUPAC Name |

1-(5-chloro-1,3-benzothiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMKHCAPOXMULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(S1)C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol typically involves the reaction of 5-chloro-2-aminobenzothiazole with an appropriate aldehyde or ketone under specific reaction conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.

化学反应分析

1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry Applications

1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol exhibits various biological activities, making it a candidate for drug development. Key applications include:

Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antimicrobial properties. Studies indicate that this compound can inhibit the growth of several bacterial strains, including those resistant to common antibiotics.

Antiviral Properties

Research has highlighted the compound's potential in inhibiting HIV replication through the inhibition of HIV protease. This suggests a promising avenue for developing antiviral agents based on its structure .

Anticancer Potential

The compound has shown efficacy in preclinical models against various cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth .

Materials Science Applications

In addition to its medicinal uses, this compound is also explored in materials science:

Polymer Chemistry

The compound can be utilized as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve their resistance to degradation and enhance their functional characteristics.

Coatings and Adhesives

Due to its chemical structure, this compound can be used in formulating coatings and adhesives that exhibit improved adhesion properties and resistance to environmental factors.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol | Contains a methoxy group | Exhibits strong antioxidant activity |

| 6-Chloro-N-(benzothiazolyl)acetamide | Acetamide functional group | Potent against specific bacterial strains |

| 2-Amino-benzothiazole | Amino group instead of hydroxyl | Higher solubility in water |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of benzothiazole derivatives demonstrated that this compound exhibited significant inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antiviral Activity

In vitro studies revealed that this compound effectively inhibited HIV replication by interfering with viral protease activity. The findings indicate that further exploration could lead to new therapeutic strategies for managing HIV infections.

作用机制

The mechanism of action of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Analogues and Substitution Patterns

The compound’s structural analogs differ in substituents on the benzothiazole core or adjacent functional groups. Key comparisons include:

| Compound Name | Structural Features | Key Differences from Target Compound |

|---|---|---|

| 1-(1,3-Benzothiazol-2-yl)ethan-1-ol | Benzothiazole core without chloro substitution | Lacks 5-Cl; reduced lipophilicity and reactivity |

| 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol | 5-Cl benzothiazole + phenol-methoxy group | Phenol moiety enhances H-bonding and acidity |

| 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol | Imidazo-thiazole fused ring system with Cl substituent | Increased ring complexity; altered pharmacokinetics |

| 2-Chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)indol-1-yl]ethan-1-one | Thiazole-indole hybrid with ketone group | Ketone vs. alcohol; lower solubility |

Sources :

Physicochemical Properties

- Boiling Point and Solubility: The target compound’s hydroxyl group improves aqueous solubility compared to non-polar derivatives like 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, which has a methoxy group favoring organic solubility . Boiling points vary with molecular weight and polarity. For example, 1-(1,3-benzothiazol-2-yl)ethan-1-ol (MW 179.24) has a boiling point of 294.8°C, while bulkier derivatives (e.g., thiadiazole-containing analogs) exhibit higher values due to increased molecular mass .

- Crystallinity: X-ray studies of 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol (R factor = 0.026) confirm well-defined crystal packing, influenced by Cl and methoxy substituents. The target compound’s hydroxyl group may lead to different intermolecular interactions .

Pharmacokinetic Considerations

- Metabolic Stability :

- Hydroxyl groups are susceptible to glucuronidation, whereas methoxy or ketone derivatives (e.g., ) may exhibit longer half-lives .

生物活性

1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole family, which has been extensively studied for their antimicrobial properties. The focus of this article is to explore the biological activity of this compound, particularly its antibacterial and antifungal properties, along with its synthesis and structure-activity relationships.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. A study by Fang et al. reported that compounds structurally similar to this compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| P4A | Antibacterial | Staphylococcus aureus | 16 |

| P4B | Antibacterial | Escherichia coli | 32 |

| P2B | Antifungal | Candida albicans | 8 |

The minimum inhibitory concentration (MIC) values indicate that certain derivatives are comparable in potency to standard antibiotics like ampicillin and antifungal agents like miconazole .

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to disrupt bacterial cell walls and interfere with essential metabolic processes. The presence of the chloro substituent in the benzothiazole ring enhances these properties by increasing lipophilicity, which facilitates better membrane penetration .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate halogenated benzothiazole derivatives with ethanol under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Steps:

- Starting Materials: 5-Chloro-benzothiazole and ethanolic solutions.

- Reaction Conditions: Heating under reflux for several hours.

- Purification: Crystallization from suitable solvents.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings. For instance, a case study involving a series of synthesized benzothiazoles demonstrated their potential as new therapeutic agents against resistant strains of bacteria and fungi .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves catalytic hydration of alkynes under aerobic conditions. For example, iron(II) phthalocyanine (FePC) catalysts in ethanol solvent at room temperature can yield secondary alcohols with Markovnikov selectivity. Key variables include catalyst loading (e.g., 0.25 mol% FePC), solvent choice (ethanol vs. PEG-400 for solubility), and reaction time (6–24 hours). Post-reaction workup (e.g., extraction with CH₂Cl₂, drying with Na₂SO₄, and flash chromatography) ensures purity. Yields >65% are achievable under optimized conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are functional groups identified?

- Methodology :

- ¹H NMR : Peaks at δ 4.75 (q, J = 6.45 Hz) and δ 1.44 (d, J = 6.3 Hz) confirm the ethan-1-ol moiety. Benzothiazole protons appear as aromatic doublets (δ 7.11–6.78) .

- IR : Stretching frequencies at ~3200–3400 cm⁻¹ (O–H) and ~1600 cm⁻¹ (C=N/C–S) validate the benzothiazole-ethanol structure .

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., substitution patterns on the benzothiazole ring) and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during catalytic hydration of alkynes to form secondary alcohols?

- Methodology : Regioselectivity (Markovnikov vs. anti-Markovnikov) depends on catalyst oxidation state and reaction environment. Fe(II) catalysts under aerobic conditions favor Markovnikov addition due to in situ oxidation to Fe(III), which stabilizes carbocation intermediates. Anti-Markovnikov products may arise under anaerobic conditions or with alternative catalysts (e.g., Brønsted acids). Computational studies (DFT) can predict regiochemical outcomes by analyzing transition-state energies .

Q. What methodological approaches resolve discrepancies in spectral data during structural confirmation?

- Methodology :

- NMR discrepancies : Unexpected shifts may arise from solvent polarity or impurities. Use deuterated solvents (CDCl₃) and cross-validate with DEPT-135 or HSQC for carbon-proton correlations .

- IR anomalies : Compare experimental data with computational simulations (e.g., Gaussian) to assign overlapping peaks (e.g., C–Cl vs. C–S stretches) .

- X-ray validation : Single-crystal diffraction provides unambiguous structural proof, particularly for distinguishing positional isomers (e.g., 5-chloro vs. 7-chloro substitution) .

Q. How does the electronic environment of the benzothiazole ring influence reactivity in substitution or oxidation reactions?

- Methodology : The electron-withdrawing chlorine atom at the 5-position deactivates the benzothiazole ring, directing electrophilic substitution to the 4- or 7-positions. Oxidation of the ethan-1-ol group (e.g., with CrO₃/H₂SO₄) yields a ketone, while nucleophilic substitution (e.g., with NaN₃) targets the C2-thiazole position. Cyclic voltammetry can quantify redox potentials to predict oxidative stability .

Q. What in vitro assays evaluate the bioactivity of benzothiazole-ethanol derivatives, and how are activity profiles interpreted?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Activity is linked to membrane disruption via hydrophobic benzothiazole interactions .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ values calculated via nonlinear regression. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。